4-({[(2,5-dimethylphenyl)sulfonyl]amino}methyl)-N-(2-furylmethyl)benzamide
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Overview
Description
4-({[(2,5-dimethylphenyl)sulfonyl]amino}methyl)-N-(2-furylmethyl)benzamide is a complex organic compound with a molecular formula of C20H20N2O4S. This compound is characterized by the presence of a sulfonyl group, a furan ring, and a benzamide structure, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(2,5-dimethylphenyl)sulfonyl]amino}methyl)-N-(2-furylmethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with an amine to form the sulfonamide intermediate. This intermediate is then reacted with a benzamide derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
4-({[(2,5-dimethylphenyl)sulfonyl]amino}methyl)-N-(2-furylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-({[(2,5-dimethylphenyl)sulfonyl]amino}methyl)-N-(2-furylmethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 4-({[(2,5-dimethylphenyl)sulfonyl]amino}methyl)-N-(2-furylmethyl)benzamide involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with proteins, potentially inhibiting enzyme activity. The furan ring and benzamide structure contribute to the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-({[(2,5-dimethylphenyl)sulfonyl]amino}methyl)benzamide: Lacks the furan ring, which may affect its binding properties and biological activity.
N-(2-furylmethyl)-4-aminobenzamide: Contains a similar benzamide structure but lacks the sulfonyl group, leading to different chemical reactivity and applications.
Uniqueness
4-({[(2,5-dimethylphenyl)sulfonyl]amino}methyl)-N-(2-furylmethyl)benzamide is unique due to the combination of its sulfonyl group, furan ring, and benzamide structure. This unique combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
4-[[(2,5-dimethylphenyl)sulfonylamino]methyl]-N-(furan-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-15-5-6-16(2)20(12-15)28(25,26)23-13-17-7-9-18(10-8-17)21(24)22-14-19-4-3-11-27-19/h3-12,23H,13-14H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDPQEQNENODMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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